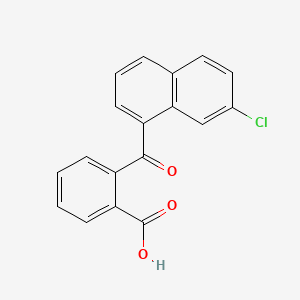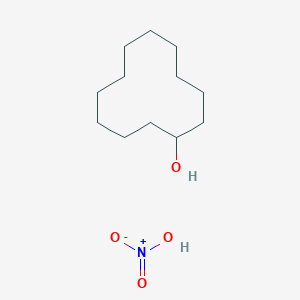![molecular formula C11H23NO2Si2 B14595813 4-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]morpholine CAS No. 61222-38-6](/img/structure/B14595813.png)
4-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]morpholine is an organic compound that features a morpholine ring substituted with a 3-ethynyl-1,1,3,3-tetramethyldisiloxanyl group. This compound is of interest due to its unique structural properties, which combine the characteristics of morpholine and disiloxane groups, making it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]morpholine typically involves the reaction of morpholine with a suitable disiloxane precursor. One common method is the hydrosilylation of an alkyne with a disiloxane compound, followed by the introduction of the morpholine ring. The reaction conditions often require the use of a catalyst, such as platinum or rhodium complexes, and are carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification steps, including distillation and chromatography, are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]morpholine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of substituted morpholine derivatives.
Applications De Recherche Scientifique
4-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]morpholine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(3-Trimethylsilyl)methyl]morpholine
- 4-[(3-Phenyl)methyl]morpholine
- 4-[(3-Methyl)methyl]morpholine
Uniqueness
4-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]morpholine is unique due to the presence of the ethynyl and disiloxane groups, which confer distinct chemical reactivity and biological activity compared to other morpholine derivatives. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
61222-38-6 |
|---|---|
Formule moléculaire |
C11H23NO2Si2 |
Poids moléculaire |
257.48 g/mol |
Nom IUPAC |
[dimethyl(morpholin-4-ylmethyl)silyl]oxy-ethynyl-dimethylsilane |
InChI |
InChI=1S/C11H23NO2Si2/c1-6-15(2,3)14-16(4,5)11-12-7-9-13-10-8-12/h1H,7-11H2,2-5H3 |
Clé InChI |
OOJXAWHNLHEYMZ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CN1CCOCC1)O[Si](C)(C)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14595736.png)
![5-[Diazenyl(phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14595737.png)
![1-[(E)-tert-Butyldiazenyl]-2-({2-[(E)-tert-butyldiazenyl]propan-2-yl}sulfanyl)-3-methylbutyl carbonate](/img/structure/B14595748.png)





![1H-Indole, 1-[5-(2-chlorophenyl)-1,3-dioxo-4-pentynyl]-](/img/structure/B14595784.png)
![1-[4-(Methanesulfinyl)phenyl]-2-phenylethan-1-one](/img/structure/B14595794.png)
![[(1-Nitroheptyl)sulfanyl]benzene](/img/structure/B14595800.png)


